Cas no 126004-13-5 (5-Ethynyl-1-(β-D-ribofuranosyl)-imidazo-4-carbonitrile)

5-Ethynyl-1-(β-D-ribofuranosyl)-imidazo-4-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 5-Ethynyl-1-(β-D-ribofuranosyl)-imidazo-4-carbonitrile
- 5-Ethynyl-1-(-D-ribofuranosyl)-imidazo-4-carbonitrile
- 5-ETHYNYL-1-(Β-D-RIBOFURANOSYL)-IMIDAZO-4-CARBONITRILE,BROWN OIL
- 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carbonitrile
- 5-ETHYNYL-1-(B-D-RIBOFURANOSYL)-IMIDAZO-4-CARBONITRILE
- 5-Ethynyl-1-(Beta-D-ribofuranosyl)-imidazo-4-carbonitrile
- 5-ETHYNYL-1-(SS-D-RIBOFURANOSYL)-IMIDAZO-4-CARBONITRILE
- CHEMBL4463936
- 1H-Imidazole-4-carbonitrile, 5-ethynyl-1-beta-D-ribofuranosyl-
- 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carbonitrile
- SCHEMBL9697576
- OAMMFSMFVAEFOI-GWOFURMSSA-N
- 5-Ethynyl-1-(?-D-ribofuranosyl)-imidazo-4-carbonitrile
- 1-[(2R,3R,4S,5R)-3,4-DIHYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]-5-ETHYNYLIMIDAZOLE-4-CARBONITRILE
- 126004-13-5
-
- インチ: InChI=1S/C11H11N3O4/c1-2-7-6(3-12)13-5-14(7)11-10(17)9(16)8(4-15)18-11/h1,5,8-11,15-17H,4H2/t8-,9-,10-,11-/m1/s1
- InChIKey: OAMMFSMFVAEFOI-GWOFURMSSA-N
- ほほえんだ: C#CC1=C(N=CN1C2C(C(C(O2)CO)O)O)C#N
計算された属性
- せいみつぶんしりょう: 249.07500
- どういたいしつりょう: 249.07495584g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 411
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.3
- トポロジー分子極性表面積: 112Ų
じっけんとくせい
- PSA: 111.53000
- LogP: -1.65242
5-Ethynyl-1-(β-D-ribofuranosyl)-imidazo-4-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E932590-5mg |
5-Ethynyl-1-(β-D-ribofuranosyl)-imidazo-4-carbonitrile |
126004-13-5 | 5mg |
$161.00 | 2023-05-18 | ||
TRC | E932590-50mg |
5-Ethynyl-1-(β-D-ribofuranosyl)-imidazo-4-carbonitrile |
126004-13-5 | 50mg |
$1275.00 | 2023-05-18 |
5-Ethynyl-1-(β-D-ribofuranosyl)-imidazo-4-carbonitrile 関連文献
-
Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
7. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
5-Ethynyl-1-(β-D-ribofuranosyl)-imidazo-4-carbonitrileに関する追加情報
5-Ethynyl-1-(β-D-Ribofuranosyl)-Imidazo-4-Carbonitrile (CAS No. 126004-13-5)
The compound 5-Ethynyl-1-(β-D-Ribofuranosyl)-Imidazo-4-Carbonitrile (CAS No. 126004-13-5) is a highly specialized organic molecule with significant potential in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structure, has garnered attention due to its potential applications in antiviral and anticancer therapies. The molecule consists of an imidazole ring fused with a carbonitrile group at position 4, an ethynyl group at position 5, and a β-D-Ribofuranosyl moiety attached at position 1. This combination of functional groups makes it a versatile candidate for exploring various biological activities.
Recent studies have highlighted the importance of imidazole derivatives in drug discovery, particularly in targeting RNA-dependent RNA polymerase (RdRP) enzymes, which are crucial for the replication of certain viruses. The presence of the ethynyl group in this compound suggests potential nucleoside analog activity, which is often exploited in antiviral medications. For instance, similar compounds have shown promise in inhibiting viral replication by incorporating into viral RNA, leading to chain termination.
The β-D-Ribofuranosyl moiety further enhances the bioactivity of this compound by providing a natural scaffold for interactions with nucleic acids. This sugar moiety is commonly found in nucleosides and nucleotides, making it an ideal component for designing antiviral agents. Recent research has focused on optimizing the balance between potency and selectivity in such compounds to minimize off-target effects and improve therapeutic indices.
Moreover, the carbonitrile group at position 4 introduces additional electronic properties to the molecule, potentially influencing its binding affinity to target proteins. This functional group can also serve as a site for further chemical modifications, enabling the exploration of diverse analogs with enhanced pharmacokinetic profiles.
In terms of synthesis, the construction of 5-Ethynyl-1-(β-D-Ribofuranosyl)-Imidazo-4-Carbonitrile involves a series of intricate organic reactions. Key steps include the formation of the imidazole ring through cyclization reactions, followed by the introduction of the ethynyl and ribofuranosyl groups via coupling or glycosylation techniques. The optimization of these steps is critical to ensure high yields and purity, which are essential for subsequent biological evaluations.
Recent advancements in medicinal chemistry have emphasized the importance of structure-based drug design (SBDD) and molecular modeling in optimizing lead compounds like this one. By leveraging computational tools, researchers can predict binding modes and optimize key interactions, leading to more effective drug candidates. For example, molecular dynamics simulations have been employed to study the interactions between this compound and viral RdRP enzymes, providing insights into its mechanism of action.
The potential applications of 5-Ethynyl-1-(β-D-Ribofuranosyl)-Imidazo-4-Carbonitrile extend beyond antiviral therapy. Its unique structure also positions it as a candidate for anticancer research, where nucleoside analogs have demonstrated efficacy in inhibiting DNA synthesis in rapidly dividing cells. Ongoing studies are exploring its ability to modulate cellular pathways involved in tumor progression and metastasis.
In conclusion, 5-Ethynyl-1-(β-D-Ribofuranosyl)-Imidazo-4-Carbonitrile (CAS No. 126004-13-5) represents a promising lead compound with diverse applications in medicinal chemistry. Its structure combines several functional groups that confer versatility and bioactivity, making it an attractive target for further research and development. As advancements in synthetic methodologies and computational tools continue to evolve, this compound holds great potential for contributing to the discovery of novel therapeutics.
126004-13-5 (5-Ethynyl-1-(β-D-ribofuranosyl)-imidazo-4-carbonitrile) 関連製品
- 556018-76-9(2-oxo-2-phenylethyl 2-chloropyridine-3-carboxylate)
- 2138817-83-9(5-amino-1-(hexa-3,5-dien-1-yl)-4-methyl-1,2-dihydropyridin-2-one)
- 1876786-44-5(benzyl N-(3-chloro-4-cyanophenyl)carbamate)
- 1707403-00-6(2-(2,4-Dimethoxy-phenyl)-2-methyl-morpholine)
- 2167610-37-7(1-(4-bromo-1-methyl-1H-pyrazol-5-yl)methylcyclopropane-1-carbaldehyde)
- 21683-61-4(3H-Pyrazol-3-one, 2,4-dihydro-2-phenyl-5-(3-pyridinyl)-)
- 1803998-61-9(2-(Bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetic acid)
- 203741-61-1(2-(4-nitrophenoxy)propanohydrazide)
- 2137069-33-9([(1S)-1-(2-tert-butylpyrimidin-4-yl)ethyl](methyl)amine)
- 2171299-58-2((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidocyclobutane-1-carboxylic acid)




